3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methoxy)pyridine
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Overview
Description
3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and an azetidine ring The azetidine ring is further substituted with a cyclopropane ring bearing a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable precursor with a cyclopropanating agent such as diazomethane.
Introduction of the 4-fluorophenyl group: This step involves the reaction of the cyclopropane intermediate with a fluorinated aromatic compound under suitable conditions.
Formation of the azetidine ring: This can be accomplished through a cyclization reaction involving the appropriate precursors.
Attachment of the methoxy group: This step involves the reaction of the azetidine intermediate with a methoxy-containing reagent.
Formation of the pyridine ring: This final step involves the reaction of the intermediate with a pyridine precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methoxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
- 1-(4-Fluorophenyl)cyclopropanecarbonitrile
- 1-(4-Fluorophenyl)cyclopropanamine hydrochloride
Uniqueness
3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methoxy)pyridine is unique due to its combination of structural features, including the presence of a pyridine ring, an azetidine ring, and a cyclopropane ring with a 4-fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-5-3-15(4-6-16)19(7-8-19)18(23)22-11-14(12-22)13-24-17-2-1-9-21-10-17/h1-6,9-10,14H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYDTXZKHNQORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)COC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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